2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a benzothiazole scaffold substituted with a dimethylsulfamoyl moiety at the 6-position. The synthesis of analogous compounds typically involves condensation reactions between chloral hydrate and substituted phenoxyacetic acid amides, followed by functionalization of the benzothiazole ring .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-22(2)28(24,25)11-4-5-13-15(8-11)27-17(20-13)21-16(23)9-26-14-6-3-10(18)7-12(14)19/h3-8H,9H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPFSKCPLBNSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and sulfonamide structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide can inhibit bacterial growth effectively. For instance, a study showed that certain benzothiazole derivatives displayed strong activity against various strains of bacteria and fungi, suggesting potential therapeutic uses in treating infections .
Anticancer Properties
The compound's structure allows it to interact with biological targets associated with cancer proliferation. Preliminary evaluations have indicated that related compounds may inhibit tumor growth in cell lines. A case study involving similar benzothiazole derivatives found promising results in anticancer assays, highlighting their potential as chemotherapeutic agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that benzothiazole-based compounds can effectively reduce AChE activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .
Agricultural Applications
Herbicide Development
The dichlorophenoxy group is known for its herbicidal properties. Compounds containing this moiety are widely used in agriculture to control broadleaf weeds. The integration of the dimethylsulfamoyl group enhances the herbicidal efficacy of the compound, making it a candidate for developing new herbicides with improved performance .
Material Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in material science, particularly in the development of polymers and coatings. The incorporation of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide into polymer matrices could enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide-benzothiazole derivatives, emphasizing molecular features, synthetic pathways, and biological activities.
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Impact on Bioactivity :
- The 6-position substituent on the benzothiazole ring critically influences target affinity. For instance, BTA’s trifluoromethyl group confers potent CK-1δ inhibition (GlideXP score = −3.78 kcal/mol; pIC₅₀ = 7.8), outperforming chloro or methylsulfamoyl analogs .
- The dimethylsulfamoyl group in the target compound may enhance solubility or binding interactions compared to chloro or trifluoromethyl groups, though experimental validation is required .
Substitution with bulkier groups (e.g., 3,4,5-trimethoxyphenyl in BTA) enhances kinase inhibition but may reduce selectivity .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for analogs, such as condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, followed by sulfamoylation . Derivatives with tetrahydrobenzothiazole cores (e.g., ZINC2543573) require additional cyclization steps, increasing synthetic complexity .
Biological Activity Trends: Benzothiazole-acetamide hybrids consistently exhibit enzyme inhibitory properties. For example, 2-(2,4-dichlorophenoxy)acetic acid derivatives demonstrate COX-2 selectivity, suggesting the target compound may share this anti-inflammatory mechanism . Auxin-like activity observed in WH7 (a phenoxyacetamide-triazole derivative) implies structural motifs common to the target compound could interact with plant hormone pathways, though this remains speculative .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic organic molecule with potential applications in agriculture and medicine due to its biological activity. The structure of this compound suggests it may possess herbicidal and antimicrobial properties, which have been the focus of various studies.
Chemical Structure and Properties
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
- Molecular Formula : C15H15Cl2N3O3S
- Molecular Weight : 388.26 g/mol
1. Antimicrobial Activity
Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide exhibit significant antimicrobial properties. A study evaluating various derivatives found that modifications in the benzothiazole structure influenced the antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (similar structure) | S. aureus | 32 µg/mL |
| Compound B (similar structure) | E. coli | 16 µg/mL |
| 2-(2,4-Dichlorophenoxy) derivative | Pseudomonas aeruginosa | 8 µg/mL |
2. Herbicidal Activity
Another significant aspect of this compound's biological activity is its potential as a herbicide. The dichlorophenoxy group is known for its herbicidal properties, particularly in targeting broadleaf weeds. Studies have demonstrated that compounds containing this moiety can disrupt plant growth by interfering with hormonal regulation .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit certain enzymes critical for bacterial cell wall synthesis and plant growth regulation.
- Disruption of Metabolic Pathways : The presence of the dimethylsulfamoyl group suggests potential interference with metabolic pathways essential for microbial survival.
Case Studies
A notable case study involved the application of this compound in agricultural settings where it was tested against resistant weed species. The results indicated a reduction in biomass and seed production when applied at optimal concentrations, showcasing its potential as an effective herbicide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
